molecular formula C13H12FNO3 B13700017 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester CAS No. 61151-99-3

4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester

Cat. No.: B13700017
CAS No.: 61151-99-3
M. Wt: 249.24 g/mol
InChI Key: PJBWQXNDOAMONE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl 2-amino-3-oxobutanoate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The resulting product is then esterified with ethanol to yield the final compound.

Industrial Production Methods

Industrial production of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylate
  • Ethyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate
  • Ethyl 2-(3-Methylphenyl)-5-methyloxazole-4-carboxylate

These compounds share a similar oxazole core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and potential applications. Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to other analogs.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWQXNDOAMONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484069
Record name 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61151-99-3
Record name 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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